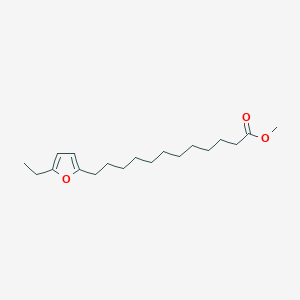
Methyl 12-(5-ethylfuran-2-YL)dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-(5-ethylfuran-2-YL)dodecanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a furan ring substituted with an ethyl group at the 5-position and a dodecanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 12-(5-ethylfuran-2-YL)dodecanoate typically involves the esterification of 12-(5-ethylfuran-2-YL)dodecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 12-(5-ethylfuran-2-YL)dodecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl group on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of 12-(5-ethylfuran-2-YL)dodecanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
Methyl 12-(5-ethylfuran-2-YL)dodecanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 12-(5-ethylfuran-2-YL)dodecanoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
- Methyl 12-(furan-2-YL)dodecanoate
- Methyl 12-(5-methylfuran-2-YL)dodecanoate
- Methyl 12-(5-propylfuran-2-YL)dodecanoate
Comparison: Methyl 12-(5-ethylfuran-2-YL)dodecanoate is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties such as boiling point and solubility, as well as distinct biological activities.
Propiedades
Número CAS |
64137-46-8 |
|---|---|
Fórmula molecular |
C19H32O3 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
methyl 12-(5-ethylfuran-2-yl)dodecanoate |
InChI |
InChI=1S/C19H32O3/c1-3-17-15-16-18(22-17)13-11-9-7-5-4-6-8-10-12-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clave InChI |
QURMOMDMJYYWPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(O1)CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















